(Diphenylphosphino)methanethiol

traceless Staudinger ligation peptide coupling reaction kinetics

(Diphenylphosphino)methanethiol (Ph₂PCH₂SH) is a bifunctional organophosphorus compound that combines a soft phosphine donor with a terminal thiol group on a single methylene spacer. It is supplied as a clear oil, is soluble in common organic solvents, and serves as the most frequently used reagent for traceless Staudinger ligation in peptide and protein chemistry.

Molecular Formula C₁₃H₁₃PS
Molecular Weight 232.28 g/mol
CAS No. 324753-16-4
Cat. No. B106550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diphenylphosphino)methanethiol
CAS324753-16-4
Synonyms1-(Diphenylphosphino)methanethiol
Molecular FormulaC₁₃H₁₃PS
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CS)C2=CC=CC=C2
InChIInChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
InChIKeyIGEZSSBBLDNMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Diphenylphosphino)methanethiol (CAS 324753‑16‑4) – Procurement‑Grade Overview for a Benchmark Phosphinothiol Ligand


(Diphenylphosphino)methanethiol (Ph₂PCH₂SH) is a bifunctional organophosphorus compound that combines a soft phosphine donor with a terminal thiol group on a single methylene spacer [1]. It is supplied as a clear oil, is soluble in common organic solvents, and serves as the most frequently used reagent for traceless Staudinger ligation in peptide and protein chemistry [1]. The phosphorus and sulfur atoms are both susceptible to oxidation, dictating strict inert‑atmosphere handling [1].

Why Generic Phosphine‑Thiol Substitution Fails – Critical Functional Divergence Under Identical Ligation Conditions


Even subtle structural changes to the phosphinothiol scaffold produce dramatic differences in reaction rate, chemoselectivity, and product distribution. Replacing the thiol with a hydroxyl group ((diphenylphosphino)methanol) or extending the linker by one methylene unit ((diphenylphosphino)ethanethiol) reduces the second‑order rate constant for amide formation by ≥92 % and diverts the reaction toward aza‑Wittig or Staudinger‑reduction byproducts instead of the desired amide [1]. Furthermore, the free thiol form is intrinsically oxidation‑labile, meaning that improperly stored or substituted material rapidly accumulates inactive phosphine oxide, compromising batch‑to‑batch reproducibility [2]. These steep structure‑activity relationships mean that generic phosphine‑thiol analogs cannot be interchanged without rigorous re‑optimization of the entire ligation protocol.

Quantitative Head‑to‑Head Evidence: (Diphenylphosphino)methanethiol vs Closest Analogs


Reaction Rate and Amide Yield: Ph₂PCH₂SH Outperforms the Phosphinoalcohol and Extended‑Linker Thiol by >90 % in Both Rate and Product Selectivity

In a direct comparative study, (diphenylphosphino)methanethiol (22) mediated the Staudinger ligation of glycyl residues with a second‑order rate constant of 7.7 × 10⁻³ M⁻¹ s⁻¹ and an isolated amide yield of 95 % [1]. Under identical conditions (DMF/D₂O, 6:1), the phosphinoalcohol analog (24) gave k₂ = 1.2 × 10⁻⁴ M⁻¹ s⁻¹ (1.6 % of the thiol rate) and yielded only 11 % amide, with the mass balance diverted to aza‑Wittig byproducts [1]. The extended‑linker thiol (diphenylphosphino)ethanethiol (25) produced k₂ = 6.5 × 10⁻⁴ M⁻¹ s⁻¹ (8 % of the thiol rate) and gave mainly the Staudinger‑reduction amine side product [1].

traceless Staudinger ligation peptide coupling reaction kinetics

Glycyl‑Junction Ligation Yield: >90 % Isolated Yield Establishes Ph₂PCH₂SH as the Benchmark Reagent

For equimolar Staudinger ligations at glycine residues, (diphenylphosphino)methanethiol consistently delivers >90 % isolated amide yield [1]. In contrast, couplings at sterically encumbered non‑glycyl junctions drop to <50 % yield with the parent compound due to competing aza‑Wittig phosphonamide formation [1]. Electron‑rich analogs such as di(4‑methoxyphenyl)phosphinomethanethiol can recover >80 % yield for non‑glycyl ligations, but at the cost of increased amine byproduct under certain conditions [2].

peptide ligation glycyl junction total protein synthesis

Oxidative Stability Defines Procurement Strategy: Free Thiol Requires Borane‑Complex or S‑Acetyl Protection Until Use

Both the phosphorus(III) center and the thiol group of Ph₂PCH₂SH are highly susceptible to oxidation under ambient atmosphere [1]. The Encyclopedia of Reagents for Organic Synthesis explicitly recommends storage as the borane‑phosphine complex or S‑acetyl thioester, with deprotection immediately before (or in situ during) the ligation reaction [1]. The phosphinoalcohol analog is markedly more oxidation‑resistant but, as shown above, delivers only 1.6 % of the ligation rate [2]. No quantitative oxidation half‑life data were located for the free thiol; however the mandatory protective‑group strategy is universally adopted in the primary literature.

reagent storage oxidation sensitivity borane protection

Site‑Specific Immobilization: Bifunctional P,S‑Chelation Enables Oriented Protein Attachment to Metal Surfaces

(Diphenylphosphino)methanethiol has been employed for the site‑specific immobilization of peptides and proteins onto gold surfaces, exploiting the thiol group for chemisorption while the phosphine terminus participates in the Staudinger ligation [1]. This dual reactivity avoids the random orientation often obtained with simple alkanethiol monolayers. While quantitative surface coverage or orientation efficiency data were not located in the open literature for direct comparator studies, the bifunctional design is cited as a key enabler for orthogonal protein assembly and microarray fabrication [1].

site-specific immobilization protein conjugation bifunctional ligand

High‑Value Application Scenarios Where (Diphenylphosphino)methanethiol Provides Verifiable Advantage


Traceless Staudinger Ligation at Glycyl Junctions for Total Protein Synthesis

When the synthetic strategy calls for coupling peptide fragments exclusively at glycine residues, (diphenylphosphino)methanethiol delivers the highest combination of rate (7.7 × 10⁻³ M⁻¹ s⁻¹) and isolated yield (>90 %) among all reported phosphinothiols [1]. This makes it the reagent of choice for iterative glycine‑junction ligations in the assembly of mid‑sized proteins.

Kinetics‑Critical Bioconjugation Where Competing Hydrolysis Must Be Suppressed

The reaction mediated by Ph₂PCH₂SH is unaffected by exogenous nucleophiles, and its rate‑determining phosphazide formation step outcompetes adventitious hydrolysis [1]. This robustness is essential in bioconjugation workflows where aqueous buffers, residual amines, or thiols are present and would otherwise degrade slower or less chemoselective reagents.

Oriented Immobilization of Peptide‑Azide Probes on Gold‑Coated Biosensor Chips

The bifunctional P,S architecture allows simultaneous thiol‑gold chemisorption and subsequent on‑chip Staudinger ligation with azide‑tagged biomolecules [1]. This circumvents the random orientation and activity loss typical of passive adsorption, enabling higher sensitivity in SPR or QCM biosensor formats.

Reagent‑Grade Procurement Where Purity and Oxidation State Are Verifiably Controlled

Because the free thiol form oxidizes rapidly, serious users procure Ph₂PCH₂SH as the borane‑complex or S‑acetyl precursor and perform deprotection immediately before use [2]. This workflow ensures batch‑to‑batch consistency that is impossible with inadequately stabilized material.

Quote Request

Request a Quote for (Diphenylphosphino)methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.